Velnacrine maleate

Übersicht

Beschreibung

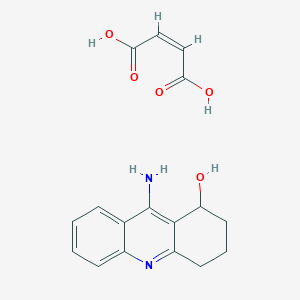

Velnacrine maleate is a chemical compound known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate. It acts as a potent cholinesterase inhibitor, enhancing cholinergic functions. This compound has been developed primarily as an agent for treating Alzheimer’s disease due to its ability to improve learning and memory functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of velnacrine maleate involves the reaction of 9-aminoacridine with formaldehyde and hydrogen cyanide, followed by reduction with sodium borohydride. The resulting product is then reacted with maleic acid to form the maleate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Velnacrine maleate undergoes various chemical reactions, including:

Oxidation: Velnacrine can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert velnacrine to its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the acridine ring .

Wissenschaftliche Forschungsanwendungen

Therapeutic Use in Alzheimer's Disease

Velnacrine maleate has been studied extensively as a treatment option for Alzheimer's disease due to its mechanism of action, which involves inhibiting the breakdown of acetylcholine, a neurotransmitter critical for memory and learning.

Clinical Studies Overview

- Double-Blind Placebo-Controlled Trials : A significant study evaluated the effectiveness and safety of this compound in patients with clinically probable Alzheimer's disease. Participants were randomized to receive either placebo or varying doses of velnacrine (150 mg/d or 225 mg/d) over 24 weeks. Results indicated that cognitive behavior and memory scores deteriorated in the placebo group but remained stable in those receiving velnacrine, particularly at the higher dose .

- Efficacy Results : The study found that this compound produced modest but significant benefits in cognitive function. Specifically, the higher dosage (225 mg) was more effective than the lower dosage (150 mg), with statistically significant improvements noted across various assessment scales, including the Alzheimer's Disease Assessment Scale and Clinical Global Impression of Change scales .

- Safety Profile : Adverse effects were reported in about 30% of patients across treatment groups, with diarrhea being the most common side effect. Notably, liver function abnormalities were observed more frequently in those receiving velnacrine compared to placebo .

Pharmacokinetics and Dosing Considerations

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

Pharmacokinetic Studies

- Predictable Pharmacokinetics : Research indicates that the pharmacokinetic profile of velnacrine is predictable across different populations, including young and elderly individuals. This predictability aids in establishing appropriate dosing regimens for both clinical trials and therapeutic applications .

- Dosing Recommendations : Based on clinical findings, a dosing regimen of 225 mg/day is recommended for optimal efficacy while maintaining an acceptable safety profile. Adjustments may be necessary based on individual patient responses and tolerability .

Broader Implications and Future Directions

While the primary focus has been on Alzheimer's disease, the potential applications of this compound could extend to other cognitive disorders characterized by cholinergic deficits.

Research Gaps and Opportunities

- Exploration Beyond Alzheimer's : Future research could explore the efficacy of this compound in other forms of dementia or cognitive impairment where cholinergic dysfunction is implicated. This includes conditions like vascular dementia or frontotemporal dementia.

- Combination Therapies : Investigating velnacrine's effectiveness in combination with other pharmacological agents could enhance therapeutic outcomes and address multiple pathways involved in cognitive decline.

Wirkmechanismus

Velnacrine maleate exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, velnacrine increases the levels of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

Vergleich Mit ähnlichen Verbindungen

Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Donepezil: A more selective acetylcholinesterase inhibitor with a longer duration of action.

Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Comparison: Velnacrine maleate is unique due to its specific chemical structure and its ability to enhance cholinergic functions effectively. Compared to tacrine, velnacrine has a longer duration of action and fewer side effects. Donepezil and rivastigmine offer different pharmacokinetic profiles and selectivity, making them suitable for different therapeutic needs .

Biologische Aktivität

Velnacrine maleate, also known as HP 029 or 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate, is a synthetic compound classified as a cholinesterase inhibitor . It has garnered significant attention for its potential therapeutic effects in the treatment of Alzheimer's disease (AD) and other cognitive impairments. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, safety profile, and relevant case studies.

Pharmacological Properties

This compound functions primarily by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. Increased levels of ACh are associated with improved cognitive function and memory retention. The compound is characterized by:

- Chemical Structure : C17H18N2O5

- Molecular Weight : 342.34 g/mol

- Mechanism of Action : Inhibition of AChE leads to enhanced cholinergic neurotransmission.

This mechanism is particularly beneficial in conditions like Alzheimer's disease, where cholinergic deficits are prominent.

Case Studies and Clinical Trials

-

Study on Non-Human Primates :

A study evaluated the effects of this compound on memory performance in aged macaques. Doses ranging from 1 to 6 mg/kg were administered, revealing significant improvements in delayed matching-to-sample tasks, particularly at longer delays. The optimal dose was determined to be 4 mg/kg, showing sustained effects even 24 hours post-administration . -

Double-Blind Placebo-Controlled Trials :

A pivotal trial assessed the long-term effectiveness and safety of velnacrine in patients with clinically probable Alzheimer's disease. Participants were randomized to receive either a placebo or velnacrine at doses of 150 mg or 225 mg daily for 24 weeks. Results indicated that cognitive scores deteriorated in the placebo group but remained stable in both velnacrine groups. Notably, the higher dose (225 mg) demonstrated superior efficacy compared to the lower dose (150 mg) with statistically significant outcomes (P < .05) across various cognitive assessments .

Safety Profile

The safety profile of this compound has been evaluated extensively:

- Adverse Events : Common side effects included diarrhea and reversible liver function abnormalities, which were dose-dependent. In clinical trials, treatment-related adverse events occurred in approximately 30% of patients receiving velnacrine compared to 36% in the placebo group .

- Liver Function : Elevated liver enzymes were noted in a small percentage of patients, leading to discontinuation in some cases; however, these effects were generally reversible upon cessation of treatment .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits a predictable absorption and elimination profile:

- Peak Plasma Concentrations : Achieved within 30-60 minutes post-administration.

- Half-Life : The elimination half-life is relatively short, necessitating multiple daily doses to maintain therapeutic levels .

Summary Table of Clinical Findings

| Study Type | Population | Dosage (mg/day) | Duration | Key Findings |

|---|---|---|---|---|

| Non-Human Primate Study | Aged Macaques | 4 - 6 | Single Dose | Significant improvement in memory tasks |

| Double-Blind Trial | Alzheimer's Patients | 150 / 225 | 24 weeks | Cognitive scores stable vs. deteriorating placebo |

| Safety Study | Various Patients | Variable | Ongoing | Common side effects included diarrhea and liver enzyme elevation |

Eigenschaften

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045158 | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |

| Record name | Velnacrine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.